molecular formula C6H9NO2 B172260 3-Ethoxy-5-methylisoxazole CAS No. 127020-20-6

3-Ethoxy-5-methylisoxazole

Cat. No. B172260
M. Wt: 127.14 g/mol
InChI Key: HRISCQMXUCORQZ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylisoxazole is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is commonly used in the field of drug discovery .


Synthesis Analysis

The synthesis of 3-Ethoxy-5-methylisoxazole involves various methods. One of the most common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones . The key intermediate 3-amino-5-methylisoxazole can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-methylisoxazole consists of a five-membered heterocyclic moiety . This structure is commonly found in many commercially available drugs .


Chemical Reactions Analysis

3-Ethoxy-5-methylisoxazole exhibits unique chemical behavior in reactions. For instance, it has been found that only the NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives . In another study, palladium-catalyzed coupling reactions enabled the facile synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles with high yields and versatile applications .


Physical And Chemical Properties Analysis

3-Ethoxy-5-methylisoxazole has a predicted boiling point of 203.6±20.0 °C and a predicted density of 1.040±0.06 g/cm3 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Biodegradation of Pharmaceuticals

3-Ethoxy-5-methylisoxazole is observed as a by-product in the biodegradation of certain pharmaceuticals, such as sulfamethoxazole (SMX). Studies have shown that various bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, indicating potential applications in bioremediation of SMX-contaminated sites (Mulla et al., 2018).

Synthesis of Biologically Active Compounds

The synthesis of 3-ethoxy-5-methylisoxazoles is key in creating various biologically active compounds. For instance, certain isoxazole amino acids, such as AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid), are developed using 3-ethoxy-5-methylisoxazole as a lead compound. These have applications in neuroprotection and antagonizing excitatory amino acid receptors (Krogsgaard‐Larsen et al., 1991).

Chemical Synthesis and Modification

3-Ethoxy-5-methylisoxazole serves as a key intermediate in chemical synthesis, particularly in the creation of 4-substituted isoxazoles. This process involves palladium-catalyzed coupling reactions, enabling the synthesis of a variety of derivatives with potential applications in pharmaceuticals and materials science (Kromann et al., 2001).

Controlled-Release Formulations

3-Ethoxy-5-methylisoxazole derivatives are used in developing controlled-release formulations of certain chemicals, such as Hymexazol. This application is particularly relevant in agriculture for the slow release of fungicides, enhancing their effectiveness and reducing environmental impact (Tai et al., 2002).

Environmental Remediation

The compound has shown effectiveness in environmental remediation, particularly in the degradation of pharmaceutical pollutants like sulfamethoxazole in microbial fuel cell (MFC) reactors. This suggests potential applications in wastewater treatment and pollution control (Wang et al., 2016).

Safety And Hazards

While specific safety and hazard information for 3-Ethoxy-5-methylisoxazole is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .

Future Directions

In the field of drug discovery, isoxazole, a component of 3-Ethoxy-5-methylisoxazole, is a significant moiety. Given its enormous significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future direction in the synthesis of isoxazoles, including 3-Ethoxy-5-methylisoxazole, lies in the development of alternate metal-free synthetic routes .

properties

IUPAC Name

3-ethoxy-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRISCQMXUCORQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462541
Record name 3-Ethoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-methylisoxazole

CAS RN

127020-20-6
Record name 3-Ethoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Kromann, FA Sløk, TN Johansen… - Tetrahedron, 2001 - Elsevier
… 2 and 4, analogues of 3-ethoxy-5-methylisoxazole containing vinylic or acetylenic groups in … analogue 21 and 4-benzoyl-3-ethoxy-5-methylisoxazole (22), respectively. Transmetallation …
Number of citations: 45 www.sciencedirect.com
T Ohta, H Fujisawa, Y Nakai, I Furukawa - Bulletin of the Chemical …, 2000 - journal.csj.jp
… Preparation of 3-Ethoxy-5-methylisoxazole (4a). To a 25-mL flask were added above product mixture 3a, (73 mg, 0,50 mmol), methanol (50 mL), and distilled H; O (5.0 mL). After the …
Number of citations: 8 www.journal.csj.jp
AD Ester - Acta Chemica Scandinavica, 1990 - academia.edu
… 3-Ethoxy-5-methylisoxazole (2) and 2-ethyl-5-methylisoxazolin-3-one (3). To a solution of 1" (20 g, 0.2 mol) in acetone (500 ml) was added K„CO, (56 g, 0,4 mol) and the mixture was …
Number of citations: 11 www.academia.edu
H Kromann, FA Sløk, TB Stensbøl… - Journal of medicinal …, 2002 - ACS Publications
… In addition, Heck couplings using 3-ethoxy-4-iodo-5-methylisoxazole have proven useful in synthesizing 4-substituted 3-ethoxy-5-methylisoxazole. The bromination of compounds 10e−…
Number of citations: 11 pubs.acs.org
S Dadiboyena, A Nefzi - European journal of medicinal chemistry, 2010 - Elsevier
… Reaction of 3-ethoxy-5-methylisoxazole [45] 13 in presence of Br 2 in CCl 4 (or ICl/AcOH) generated the 4-halosubsituted isoxazoles 14 (15) (Scheme 3). …
Number of citations: 53 www.sciencedirect.com
P Knochel, W Dohle, N Gommermann… - Angewandte Chemie …, 2003 - Wiley Online Library
… 4-Iodo-3-ethoxy-5-methylisoxazole (146) is converted into the corresponding Grignard reagent 147, which reacts directly with benzoyl chloride to give the ketone 148 in 77 % yield. Also …
Number of citations: 976 onlinelibrary.wiley.com
H Ila, O Baron, AJ Wagner, P Knochel - Chemical communications, 2006 - pubs.rsc.org
In the last few years, we have demonstrated that the halogen/magnesium-exchange reaction is a unique method for preparing a variety of new functionalized aryl, alkenyl, heteroaryl …
Number of citations: 89 pubs.rsc.org

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